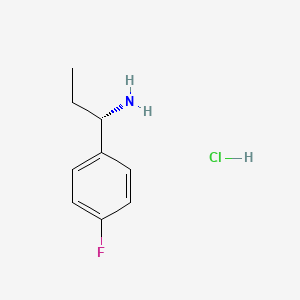

(1S)-1-(4-Fluorophenyl)propylamine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1S)-1-(4-fluorophenyl)propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FN.ClH/c1-2-9(11)7-3-5-8(10)6-4-7;/h3-6,9H,2,11H2,1H3;1H/t9-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNOAOHJQSMWUAH-FVGYRXGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=C(C=C1)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C1=CC=C(C=C1)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90662535 | |

| Record name | (1S)-1-(4-Fluorophenyl)propan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90662535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1145786-74-8 | |

| Record name | (1S)-1-(4-Fluorophenyl)propan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90662535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1S)-1-(4-Fluorophenyl)propylamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (1S)-1-(4-Fluorophenyl)propylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1S)-1-(4-Fluorophenyl)propylamine hydrochloride is a chiral amine that has garnered interest in medicinal chemistry due to its structural similarity to known pharmacologically active molecules. This technical guide provides a comprehensive overview of its chemical properties, synthesis, analytical methods, and known biological activities, serving as a valuable resource for researchers and professionals in drug discovery and development.

Chemical and Physical Properties

This compound is the hydrochloride salt of the (S)-enantiomer of 1-(4-fluorophenyl)propylamine. The presence of a chiral center and a fluorine atom on the phenyl ring are key structural features that can significantly influence its biological interactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | (1S)-1-(4-fluorophenyl)propan-1-amine hydrochloride | Sigma-Aldrich[1] |

| Synonyms | (S)-alpha-Ethyl-4-fluorobenzylamine hydrochloride, (1S)-1-(4-fluorophenyl)-1-propanamine hydrochloride | Guidechem[2] |

| CAS Number | 1145786-74-8 | Sigma-Aldrich[1] |

| Molecular Formula | C₉H₁₃ClFN | Sigma-Aldrich |

| Molecular Weight | 189.66 g/mol | Sigma-Aldrich |

| Physical Form | Solid | Sigma-Aldrich |

| Melting Point | 162-164 °C (for the (1R)-enantiomer hydrochloride) | ChemicalBook[3], TCI Chemicals[4] |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| pKa | Data not available |

Spectral Data

1H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton at the chiral center, the methylene protons of the propyl group, and the methyl protons. The aromatic protons would likely appear as a complex multiplet in the range of 7.0-7.5 ppm. The methine proton, being adjacent to the nitrogen and the phenyl ring, would be expected around 4.0-4.5 ppm. The methylene and methyl protons of the propyl group would appear further upfield.

13C NMR Spectroscopy

The carbon NMR spectrum would show distinct signals for each of the nine carbon atoms. The aromatic carbons would resonate in the region of 115-140 ppm, with the carbon attached to the fluorine atom showing a characteristic large coupling constant. The chiral methine carbon would be expected around 50-60 ppm.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by absorption bands corresponding to the N-H stretching of the primary amine salt, C-H stretching of the aromatic and alkyl groups, C=C stretching of the aromatic ring, and the C-F stretching vibration. The N-H stretching of the primary ammonium salt typically appears as a broad band in the range of 2400-3200 cm⁻¹.

Mass Spectrometry

The mass spectrum would show the molecular ion peak corresponding to the free base (C₉H₁₂FN) at m/z 153.10. Fragmentation patterns would likely involve the loss of the ethyl group and cleavage at the benzylic position.

Experimental Protocols

Synthesis of this compound

A common route for the synthesis of chiral amines involves the resolution of a racemic mixture.

Logical Workflow for Synthesis and Resolution:

Caption: General workflow for the synthesis and chiral resolution of this compound.

Protocol for Reductive Amination (General Procedure):

-

To a solution of 1-(4-fluorophenyl)propan-1-one in a suitable solvent (e.g., methanol or dichloromethane), add an ammonia source such as ammonium acetate.

-

Add a reducing agent, for example, sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Quench the reaction by adding water and extract the product with an organic solvent.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the racemic 1-(4-fluorophenyl)propylamine.

Protocol for Chiral Resolution (General Procedure):

-

Dissolve the racemic amine in a suitable solvent (e.g., ethanol or isopropanol).

-

Add a solution of a chiral resolving agent, such as (R)-(-)-mandelic acid or another suitable chiral acid, in the same solvent.

-

Allow the mixture to stand at room temperature or in a refrigerator to induce the crystallization of one of the diastereomeric salts.

-

Collect the crystals by filtration and wash with a small amount of cold solvent.

-

The enantiomeric purity of the amine in the crystallized salt can be determined by chiral HPLC analysis after liberating the free amine.

-

To obtain the free (1S)-amine, treat the diastereomeric salt with a base (e.g., aqueous NaOH) and extract with an organic solvent.

-

Dry the organic layer and remove the solvent.

Formation of the Hydrochloride Salt:

-

Dissolve the free (1S)-1-(4-fluorophenyl)propylamine in a dry, aprotic solvent such as diethyl ether or ethyl acetate.

-

Slowly add a solution of hydrogen chloride in the same solvent or bubble dry HCl gas through the solution.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with the solvent, and dry under vacuum.

Analytical Methods for Enantiomeric Purity

Chiral High-Performance Liquid Chromatography (HPLC) is the most common method for determining the enantiomeric purity of chiral amines.[5][6]

Workflow for Chiral HPLC Analysis:

Caption: General workflow for the determination of enantiomeric purity using chiral HPLC.

General Chiral HPLC Method:

-

Column: A chiral stationary phase (CSP) column, such as one based on derivatized cellulose or amylose (e.g., Chiralcel® OD-H, Chiralpak® AD-H).

-

Mobile Phase: A mixture of a non-polar solvent like hexane or heptane and a polar modifier such as isopropanol or ethanol. A small amount of an amine modifier like diethylamine (DEA) is often added to improve peak shape.

-

Flow Rate: Typically 0.5-1.5 mL/min.

-

Detection: UV detection at a wavelength where the phenyl ring absorbs (e.g., 254 nm).

The specific conditions would need to be optimized to achieve baseline separation of the two enantiomers.

Biological Activity

The biological activity of this compound is not extensively documented in publicly available literature. However, its structural similarity to known monoamine reuptake inhibitors, such as citalopram, suggests that it may interact with monoamine transporters like the serotonin transporter (SERT) and the norepinephrine transporter (NET).[7][8][9]

Potential Signaling Pathway Interaction:

Caption: Hypothetical interaction of this compound with the serotonin transporter (SERT).

Further research is required to determine the specific binding affinities (Ki or IC50 values) of this compound for SERT, NET, and other potential biological targets. Such studies would be essential to elucidate its pharmacological profile and potential therapeutic applications.

Safety Information

Based on information from chemical suppliers, this compound is associated with the following hazard statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Standard precautionary measures should be taken when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a chiral compound with potential for further investigation in the field of medicinal chemistry. This guide has summarized the currently available information on its chemical and physical properties, provided general protocols for its synthesis and analysis, and highlighted its potential biological activities based on structural analogy. Further experimental work is necessary to fully characterize this compound and to explore its pharmacological potential.

References

- 1. This compound | 1145786-74-8 [sigmaaldrich.com]

- 2. Page loading... [wap.guidechem.com]

- 3. N-PROPYLAMINE HYDROCHLORIDE | 556-53-6 [chemicalbook.com]

- 4. Propylamine Hydrochloride | 556-53-6 | TCI AMERICA [tcichemicals.com]

- 5. Chiral separation of pheniramine-like 3-phenyl-3-heteroarylpropylamines by CE and HPLC methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. phx.phenomenex.com [phx.phenomenex.com]

- 7. The mechanism of a high-affinity allosteric inhibitor of the serotonin transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure-Activity Relationships for a Novel Series of Citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) Analogues at Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Spectroscopic Analysis of (1S)-1-(4-Fluorophenyl)propylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data and detailed experimental protocols for the characterization of (1S)-1-(4-Fluorophenyl)propylamine hydrochloride. Due to the limited availability of specific, publicly accessible experimental data for this compound, this guide synthesizes information from analogous structures and established spectroscopic principles to present a representative analysis.

Chemical Structure and Properties

-

IUPAC Name: (1S)-1-(4-fluorophenyl)propan-1-amine;hydrochloride

-

CAS Number: 1145786-74-8

-

Molecular Formula: C₉H₁₃ClFN

-

Molecular Weight: 189.66 g/mol

-

Physical Form: Expected to be a solid.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound based on the analysis of similar compounds and general principles of spectroscopy.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |

| ~8.5 - 9.5 | Broad | 3H | -NH₃⁺ | The protons of the ammonium group are expected to be broad due to quadrupolar relaxation and exchange. Their chemical shift is highly dependent on solvent and concentration. |

| ~7.4 - 7.6 | dd | 2H | Aromatic C-H (ortho to F) | Protons on the aromatic ring adjacent to the fluorine atom. The splitting pattern is a doublet of doublets due to coupling with both the fluorine and the meta protons. |

| ~7.1 - 7.3 | t | 2H | Aromatic C-H (meta to F) | Protons on the aromatic ring meta to the fluorine atom. The splitting pattern is a triplet due to coupling with the two ortho protons. |

| ~4.2 - 4.4 | t | 1H | C-H (benzylic) | The proton attached to the chiral center. It is expected to be a triplet due to coupling with the adjacent methylene (-CH₂) group. |

| ~1.8 - 2.0 | m | 2H | -CH₂- (methylene) | The methylene protons of the propyl group. A multiplet is expected due to coupling with both the benzylic proton and the methyl protons. |

| ~0.9 - 1.1 | t | 3H | -CH₃ (methyl) | The terminal methyl group protons. A triplet is expected due to coupling with the adjacent methylene (-CH₂) group. |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment | Notes |

| ~161 - 164 (d) | Aromatic C-F | The carbon atom directly bonded to the fluorine atom. It will appear as a doublet due to one-bond C-F coupling. |

| ~135 - 138 | Aromatic C (ipso) | The aromatic carbon atom to which the propylamino group is attached. |

| ~129 - 131 (d) | Aromatic C-H (ortho) | Aromatic carbons ortho to the fluorine atom. They will appear as doublets due to two-bond C-F coupling. |

| ~115 - 117 (d) | Aromatic C-H (meta) | Aromatic carbons meta to the fluorine atom. They will appear as doublets due to three-bond C-F coupling. |

| ~55 - 58 | C-N (benzylic) | The chiral carbon atom bonded to the nitrogen. |

| ~28 - 31 | -CH₂- (methylene) | The methylene carbon of the propyl group. |

| ~10 - 13 | -CH₃ (methyl) | The terminal methyl carbon of the propyl group. |

Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Interpretation |

| 153 | [M-HCl]⁺, the molecular ion of the free base. |

| 124 | Loss of an ethyl group ([M-HCl-CH₂CH₃]⁺). |

| 109 | Fluorotropylium ion, a common fragment for compounds containing a fluorobenzyl moiety. |

| 96 | Benzonitrile cation ([C₆H₄F]⁺). |

Table 4: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Vibration | Notes |

| ~2800 - 3200 | N-H stretch (in -NH₃⁺) | A very broad and strong absorption band is characteristic of the stretching vibrations of the ammonium salt. |

| ~2500 - 2700 | Ammonium salt combination bands | Often appear as broad, less intense bands in this region. |

| ~1600, ~1490 | C=C aromatic ring stretch | Two or more sharp, medium-intensity bands are characteristic of the aromatic ring. |

| ~1510 | N-H bend (in -NH₃⁺) | A medium to strong absorption. |

| ~1220 - 1240 | C-F stretch | A strong absorption band characteristic of the aryl-fluoride bond. |

| ~830 - 850 | C-H out-of-plane bend (para-disubstituted ring) | A strong band indicating the 1,4-disubstitution pattern on the aromatic ring. |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or Methanol-d₄) in a clean, dry vial. DMSO-d₆ is often a good choice for amine hydrochlorides as it can solubilize the salt and the exchange of the NH protons is slow enough to allow for their observation.

-

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

-

If an internal standard is required for quantitative analysis, add a known amount of a non-reactive standard (e.g., tetramethylsilane - TMS, or a suitable deuterated solvent with a known reference peak).

-

-

¹H NMR Acquisition:

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

Parameters:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16 to 64, depending on the sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

Spectral Width: 0-12 ppm.

-

-

Processing: Apply a Fourier transform with an exponential window function (line broadening of 0.3 Hz). Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak.

-

-

¹³C NMR Acquisition:

-

Instrument: A 100 MHz or higher field NMR spectrometer.

-

Parameters:

-

Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30').

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation Delay (d1): 2 seconds.

-

Spectral Width: 0-200 ppm.

-

-

Processing: Apply a Fourier transform with an exponential window function (line broadening of 1-2 Hz). Phase and baseline correct the spectrum. Reference the spectrum to the solvent peak.

-

3.2. Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL in the same solvent.

-

If using a liquid chromatography-mass spectrometry (LC-MS) system, the mobile phase should be compatible with the sample's solubility.

-

-

Data Acquisition (Direct Infusion ESI-MS):

-

Instrument: A quadrupole or time-of-flight (TOF) mass spectrometer with an electrospray ionization (ESI) source.

-

Parameters:

-

Ionization Mode: Positive ion mode.

-

Capillary Voltage: 3-4 kV.

-

Nebulizer Gas (N₂): Flow rate appropriate for the instrument.

-

Drying Gas (N₂): Temperature and flow rate optimized for desolvation.

-

Mass Range: m/z 50-500.

-

-

3.3. Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

-

Data Acquisition (ATR-FTIR):

-

Instrument: A Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Processing: Collect a background spectrum of the clean, empty ATR crystal before running the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General Workflow for Spectroscopic Analysis.

An In-depth Technical Guide to the 1H NMR Spectrum of (1S)-1-(4-Fluorophenyl)propylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of (1S)-1-(4-Fluorophenyl)propylamine hydrochloride. Due to the limited availability of a complete, publicly accessible, and experimentally determined ¹H NMR spectrum with full spectral parameters for this specific molecule, this guide presents a predicted spectrum based on established principles of NMR spectroscopy and data from analogous compounds. This guide also includes a comprehensive, standardized experimental protocol for the acquisition of such a spectrum, intended to serve as a practical reference for researchers in the field. The molecular structure, proton assignments, and expected spectral characteristics are discussed in detail to aid in the structural elucidation and quality control of this compound.

Introduction

This compound is a chiral amine salt of significant interest in medicinal chemistry and drug development due to its presence as a structural motif in various biologically active compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural characterization and purity assessment of such molecules. The ¹H NMR spectrum provides valuable information regarding the chemical environment, connectivity, and stereochemistry of the protons within the molecule. This guide offers a thorough examination of the expected ¹H NMR spectrum of the title compound, providing researchers with a foundational understanding for their analytical work.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR spectral data for this compound. These predictions are based on established chemical shift ranges for similar structural motifs and spin-spin coupling patterns. The spectrum is predicted for a standard deuterated solvent such as Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆), which are common choices for amine hydrochloride salts.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-a (CH₃) | 0.8 - 1.0 | Triplet (t) | 3H | ~7.5 |

| H-b (CH₂) | 1.8 - 2.1 | Multiplet (m) | 2H | - |

| H-c (CH) | 4.2 - 4.5 | Triplet (t) or Multiplet (m) | 1H | ~7.0 |

| H-d (Ar-H) | 7.2 - 7.4 | Triplet (t) or Multiplet (m) | 2H | ~8.8 |

| H-e (Ar-H) | 7.5 - 7.7 | Multiplet (m) | 2H | - |

| H-f (NH₃⁺) | 8.5 - 9.5 | Broad Singlet (br s) | 3H | - |

Note: The chemical shifts of the NH₃⁺ protons are highly dependent on the solvent, concentration, and temperature, and they may exchange with residual water in the solvent, leading to a broad signal or even disappearance.

Structural Assignment and Spectral Interpretation

The structure of this compound with the predicted proton assignments is shown below.

An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of (1S)-1-(4-Fluorophenyl)propylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for (1S)-1-(4-Fluorophenyl)propylamine hydrochloride. This document offers predicted spectral data, a comprehensive experimental protocol for acquiring such data, and a logical visualization of the molecular structure-spectrum relationship, serving as a valuable resource for researchers in analytical chemistry, medicinal chemistry, and drug development.

Predicted ¹³C NMR Chemical Shift Data

The following table summarizes the predicted ¹³C NMR chemical shifts for this compound. These values were calculated using advanced computational models to provide a reliable reference for spectral analysis. The numbering of the carbon atoms corresponds to the molecular structure provided below.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity (Proton Coupled) |

| C1 | ~10.5 | Quartet (q) |

| C2 | ~23.8 | Triplet (t) |

| C3 | ~56.2 | Doublet (d) |

| C4 | ~135.1 (d, ¹JCF ≈ 245 Hz) | Doublet (d) |

| C5, C5' | ~129.5 (d, ²JCF ≈ 8 Hz) | Doublet (d) |

| C6, C6' | ~115.8 (d, ³JCF ≈ 21 Hz) | Doublet (d) |

| C7 | ~162.5 | Singlet (s) |

Note: Predicted chemical shifts can vary slightly depending on the solvent, concentration, and specific experimental conditions. The coupling constants (J-values) for the fluorine-coupled carbons are estimates and may differ in experimental spectra.

Molecular Structure and Carbon Numbering

Caption: Molecular structure of this compound with carbon numbering.

Experimental Protocols

This section outlines a general procedure for acquiring the ¹³C NMR spectrum of this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 10-25 mg of this compound.

-

Solvent Selection: Choose a suitable deuterated solvent. Deuterated methanol (CD₃OD) or deuterated chloroform (CDCl₃) are common choices for amine hydrochlorides.[1] The choice of solvent can influence chemical shifts.

-

Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[1]

-

Homogenization: Gently vortex or sonicate the sample to ensure complete dissolution and a homogeneous solution.

NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended for optimal resolution and sensitivity.

-

Tuning and Matching: Tune and match the probe to the ¹³C frequency.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used.

-

Acquisition Time (AQ): 1-2 seconds.

-

Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for quaternary carbons.

-

Number of Scans (NS): 1024 to 4096 scans, or more, may be required to achieve an adequate signal-to-noise ratio, especially for the carbon attached to fluorine due to signal splitting.

-

Spectral Width (SW): A spectral width of approximately 200-250 ppm is generally sufficient to cover the expected range of chemical shifts for organic molecules.

-

Temperature: The experiment is typically performed at a constant temperature, usually 298 K (25 °C).

-

Data Processing

-

Fourier Transformation: Apply an exponential multiplication (line broadening) of 1-2 Hz to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.

-

Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Reference the spectrum by setting the TMS signal to 0.00 ppm. If TMS is not used, the solvent peak can be used as a secondary reference (e.g., CDCl₃ at 77.16 ppm).

-

Peak Picking and Integration: Identify and list the chemical shifts of all peaks.

Logical Workflow for ¹³C NMR Analysis

The following diagram illustrates the logical workflow from sample preparation to spectral interpretation for the ¹³C NMR analysis of this compound.

References

An In-depth Technical Guide to the FTIR Analysis of (1S)-1-(4-Fluorophenyl)propylamine Hydrochloride

Introduction

Fourier Transform Infrared (FTIR) spectroscopy is a powerful and widely used analytical technique for the characterization of pharmaceutical compounds. It provides detailed information about the molecular structure by measuring the absorption of infrared radiation by a sample. This guide focuses on the FTIR analysis of (1S)-1-(4-Fluorophenyl)propylamine hydrochloride, a chiral amine salt of significant interest in drug development. The presence of various functional groups, including a primary amine hydrochloride, a para-substituted aromatic ring, and a carbon-fluorine bond, results in a unique infrared spectrum that can be used for identification, purity assessment, and structural elucidation.

Expected FTIR Spectral Features

The infrared spectrum of this compound is characterized by the vibrational modes of its constituent functional groups. The hydrochloride salt form significantly influences the appearance of the amine-related absorption bands.

-

Primary Amine Hydrochloride (-NH3+) : The protonation of the primary amine group to form an ammonium salt (R-NH3+) leads to distinct spectral features. A very broad and strong absorption band is expected in the 3200 to 2800 cm⁻¹ range due to the N-H stretching vibrations. This broad envelope often obscures the C-H stretching bands. Additionally, asymmetric and symmetric bending vibrations for the -NH3+ group are anticipated to appear in the 1625-1560 cm⁻¹ and 1550-1500 cm⁻¹ regions, respectively[1].

-

Aromatic Ring (p-disubstituted benzene) : The presence of a para-substituted benzene ring gives rise to several characteristic bands. Aromatic C-H stretching vibrations typically appear as weak to medium bands above 3000 cm⁻¹. The C=C stretching vibrations within the ring are expected to produce a series of sharp bands of variable intensity in the 1600-1450 cm⁻¹ region. Strong out-of-plane (OOP) C-H bending vibrations are characteristic of the substitution pattern and for a para-substituted ring, a strong band is expected in the 850-800 cm⁻¹ range.

-

Carbon-Fluorine Bond (C-F) : The C-F bond gives rise to a very strong and characteristic stretching absorption band. This band is typically observed in the 1250-1000 cm⁻¹ region[2]. The high intensity of this peak is due to the large change in dipole moment during the vibration.

-

Alkyl Chain (-CH2-CH3) : The propyl group will exhibit characteristic alkane C-H stretching and bending vibrations. The stretching vibrations are expected to appear in the 3000-2850 cm⁻¹ region, though they may be superimposed on the broad -NH3+ stretching band. C-H bending (scissoring and rocking) vibrations for the methylene (-CH2-) and methyl (-CH3) groups will be present in the 1470-1370 cm⁻¹ range.

Data Presentation: Expected FTIR Absorption Bands

The following table summarizes the expected quantitative data for the FTIR analysis of this compound.

| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3200 - 2800 | Strong, Broad | N-H Stretching | Primary Amine Hydrochloride (-NH3+) |

| 3100 - 3000 | Weak-Medium | Aromatic C-H Stretching | Aromatic Ring |

| 3000 - 2850 | Medium | Aliphatic C-H Stretching | Alkyl Chain (-CH2-CH3) |

| 1625 - 1560 | Medium | Asymmetric N-H Bending | Primary Amine Hydrochloride (-NH3+) |

| 1600 - 1450 | Medium-Strong, Sharp | Aromatic C=C Ring Stretching | Aromatic Ring |

| 1550 - 1500 | Medium | Symmetric N-H Bending | Primary Amine Hydrochloride (-NH3+) |

| 1470 - 1370 | Medium | Aliphatic C-H Bending | Alkyl Chain (-CH2-CH3) |

| 1250 - 1000 | Very Strong | C-F Stretching | Carbon-Fluorine Bond |

| 850 - 800 | Strong | Aromatic C-H Out-of-Plane Bending (para-substitution) | Aromatic Ring |

Experimental Protocol: KBr Pellet Method

The potassium bromide (KBr) pellet method is a common technique for the FTIR analysis of solid samples[3][4].

Materials and Equipment:

-

This compound sample

-

Spectroscopic grade Potassium Bromide (KBr), dried

-

Agate mortar and pestle

-

Pellet press with die

-

FTIR spectrometer

-

Spatula

-

Analytical balance

Procedure:

-

Drying: Dry the KBr powder in an oven at ~110°C for several hours to remove any adsorbed water, which can interfere with the spectrum. Store the dried KBr in a desiccator.

-

Sample Preparation: Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of the dried KBr powder[4].

-

Grinding and Mixing: Transfer the sample and KBr to the agate mortar. Grind the mixture thoroughly for several minutes until a fine, homogeneous powder is obtained. This step is crucial to reduce particle size and minimize light scattering[3].

-

Pellet Formation: Transfer a portion of the powdered mixture into the pellet die. Assemble the die and place it in the hydraulic press.

-

Pressing: Apply pressure (typically 8-10 tons) for a few minutes. The pressure causes the KBr to flow and form a transparent or translucent pellet with the sample dispersed within it[5].

-

Background Spectrum: Place the empty sample holder in the FTIR spectrometer and acquire a background spectrum. This will account for atmospheric CO2 and water vapor, as well as any instrumental artifacts.

-

Sample Spectrum: Carefully remove the KBr pellet from the die and place it in the sample holder. Acquire the FTIR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The acquired sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Visualization of Experimental Workflow

Caption: Workflow for FTIR analysis using the KBr pellet method.

The FTIR analysis of this compound provides a detailed spectroscopic fingerprint of the molecule. By identifying the characteristic absorption bands of the primary amine hydrochloride, the para-substituted aromatic ring, the carbon-fluorine bond, and the alkyl chain, researchers can confirm the identity and structure of the compound. The experimental protocol outlined, utilizing the KBr pellet method, is a robust and reliable approach for obtaining high-quality spectra of this solid pharmaceutical compound. The combination of a systematic experimental approach and a thorough understanding of group frequencies allows for the effective application of FTIR spectroscopy in the development and quality control of this compound.

References

Unraveling the Molecular Signature: A Technical Guide to the Mass Spectrometry Fragmentation of (1S)-1-(4-Fluorophenyl)propylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the anticipated mass spectrometry fragmentation of (1S)-1-(4-Fluorophenyl)propylamine hydrochloride. In the absence of direct literature on this specific salt form, this guide extrapolates likely fragmentation patterns based on the analysis of structurally similar compounds and established principles of mass spectrometry. This information is crucial for the identification, characterization, and quantification of this compound in various research and development settings.

Predicted Mass Spectrometry Fragmentation Profile

(1S)-1-(4-Fluorophenyl)propylamine, the free base of the hydrochloride salt, has a molecular weight of 153.21 g/mol . Upon ionization in a mass spectrometer, the molecule is expected to undergo characteristic fragmentation, providing a unique fingerprint for its identification. The primary fragmentation pathways are anticipated to involve cleavages of the bonds adjacent to the nitrogen atom (alpha-cleavage) and within the propyl chain, as well as fragmentation of the fluorophenyl ring.

The fragmentation of aliphatic amines is dominated by α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom.[1][2] This process leads to the formation of a stable immonium ion. For (1S)-1-(4-Fluorophenyl)propylamine, the most significant fragmentation is expected to be the loss of an ethyl radical to form a prominent ion.

Proposed Fragmentation Pathways

The primary fragmentation pathways for (1S)-1-(4-Fluorophenyl)propylamine under electron ionization (EI) are proposed as follows:

-

Alpha-Cleavage: The most favorable fragmentation is the cleavage of the Cα-Cβ bond of the propyl chain, leading to the loss of an ethyl radical (•CH₂CH₃). This results in the formation of a highly stable benzylic immonium ion, which is often the base peak in the mass spectrum of similar compounds.[1][2]

-

Benzylic Cleavage: Cleavage of the bond between the phenyl ring and the propyl chain can lead to the formation of a fluorophenylmethyl cation or a propylaminium radical cation, though the former is more likely due to the stability of the benzylic cation.

-

Loss of Ammonia: Elimination of an ammonia molecule (NH₃) from the molecular ion can occur, particularly in softer ionization techniques.

-

Ring Fragmentation: The fluorophenyl ring itself can undergo fragmentation, leading to characteristic ions, although these are typically of lower abundance compared to the fragments from the side chain cleavage.

The following diagram illustrates the proposed primary fragmentation pathway.

Caption: Proposed primary fragmentation pathway of (1S)-1-(4-Fluorophenyl)propylamine.

Tabulated Summary of Predicted Fragment Ions

The following table summarizes the predicted major fragment ions, their mass-to-charge ratios (m/z), and their proposed structures. The relative intensity is a qualitative prediction based on the expected stability of the fragment ions.

| m/z | Proposed Ion Structure | Proposed Fragmentation Pathway | Predicted Relative Intensity |

| 153 | [C₉H₁₂FN]⁺˙ | Molecular Ion (M⁺˙) | Low to Medium |

| 124 | [C₈H₉FN]⁺ | M⁺˙ - •C₂H₅ (Alpha-cleavage) | High (likely Base Peak) |

| 109 | [C₇H₇F]⁺˙ | Fluorotropylium ion | Medium |

| 95 | [C₆H₄F]⁺ | Fluorophenyl cation | Low |

| 58 | [C₃H₈N]⁺ | Propylamine immonium ion | Medium |

Experimental Protocols for Mass Spectrometry Analysis

For the analysis of this compound, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is recommended for its high sensitivity and selectivity, which is a standard technique for the analysis of therapeutic drugs and related compounds.[3]

Sample Preparation

-

Standard Solution Preparation: Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.

-

Working Solutions: Prepare serial dilutions of the stock solution with the initial mobile phase composition to create calibration standards and quality control samples.

-

Sample Extraction (from biological matrices): For analysis in biological matrices like plasma or serum, a protein precipitation or solid-phase extraction (SPE) method would be necessary to remove interferences.[3] A simple protein precipitation can be performed by adding three volumes of cold acetonitrile to one volume of the sample, vortexing, and centrifuging to pellet the precipitated proteins. The supernatant can then be diluted and injected.

Liquid Chromatography (LC) Conditions

-

Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is suitable for separating the analyte from potential impurities.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for column re-equilibration. A starting point could be 5% B, increasing to 95% B over 5 minutes.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 1 - 5 µL.

-

Column Temperature: 30 - 40 °C.

Mass Spectrometry (MS) Conditions

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode is recommended for amine-containing compounds.

-

Scan Mode: For initial identification, a full scan from m/z 50-200 would be appropriate. For quantification and confirmation, Multiple Reaction Monitoring (MRM) should be used.

-

MRM Transitions: The precursor ion would be the protonated molecule [M+H]⁺ at m/z 154. Product ions would be selected from the major fragments observed in the MS/MS spectrum, with the transition from m/z 154 to the most abundant fragment ion (predicted to be m/z 124) used for quantification.

-

Capillary Voltage: 3 - 4 kV.

-

Source Temperature: 120 - 150 °C.

-

Desolvation Gas Temperature: 350 - 450 °C.

-

Collision Gas: Argon.

-

Collision Energy: This will need to be optimized for the specific instrument and the desired fragmentation, typically in the range of 10-30 eV.

The following diagram outlines the general experimental workflow for the LC-MS/MS analysis.

Caption: General experimental workflow for LC-MS/MS analysis.

Conclusion

This technical guide provides a foundational understanding of the expected mass spectrometry fragmentation of this compound and a robust starting point for method development. The proposed fragmentation pathways and experimental protocols are based on established chemical principles and analysis of related compounds. Experimental verification is essential to confirm these predictions and to optimize analytical methods for specific applications in research and drug development.

References

An In-Depth Technical Guide to the Asymmetric Synthesis of (1S)-1-(4-Fluorophenyl)propylamine Hydrochloride from 4-Fluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview and detailed experimental protocols for the asymmetric synthesis of (1S)-1-(4-Fluorophenyl)propylamine hydrochloride, a valuable chiral amine intermediate in the pharmaceutical industry. The synthesis commences with the readily available starting material, 4-fluorobenzaldehyde, and employs a robust and highly stereoselective methodology utilizing a chiral sulfinamide auxiliary. This guide is intended to equip researchers and professionals in drug development and medicinal chemistry with the necessary information to perform this synthesis efficiently and with high enantiopurity.

Synthetic Strategy Overview

The selected synthetic route is a three-step process that leverages the well-established chemistry of N-tert-butanesulfinamide as a chiral auxiliary. This auxiliary effectively directs the stereochemical outcome of the nucleophilic addition of an ethyl group to an imine, leading to the desired (S)-enantiomer with high diastereoselectivity. The overall synthetic pathway is depicted below:

Caption: Synthetic pathway for this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for each step of the synthesis.

Step 1: Synthesis of (S,E)-N-(4-Fluorobenzylidene)-2-methylpropane-2-sulfinamide

This step involves the condensation of 4-fluorobenzaldehyde with (S)-(-)-tert-butanesulfinamide to form the corresponding N-sulfinyl imine.

Materials and Reagents:

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles |

| 4-Fluorobenzaldehyde | 124.11 | 10.0 g | 0.0806 |

| (S)-(-)-tert-Butanesulfinamide | 121.21 | 10.7 g | 0.0886 |

| Anhydrous Copper(II) Sulfate | 159.61 | 25.7 g | 0.161 |

| Dichloromethane (DCM), anhydrous | - | 400 mL | - |

Procedure:

-

To a 1 L round-bottom flask equipped with a magnetic stirrer, add 4-fluorobenzaldehyde (10.0 g, 0.0806 mol), (S)-(-)-tert-butanesulfinamide (10.7 g, 0.0886 mol), and anhydrous copper(II) sulfate (25.7 g, 0.161 mol).

-

Add anhydrous dichloromethane (400 mL) to the flask.

-

Stir the resulting suspension at room temperature for 18-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Upon completion, filter the reaction mixture through a pad of Celite® to remove the copper sulfate.

-

Wash the filter cake with dichloromethane (3 x 50 mL).

-

Combine the filtrates and concentrate under reduced pressure to obtain the crude N-sulfinyl imine.

-

The crude product is typically a pale yellow solid and can be used in the next step without further purification. If necessary, purification can be achieved by recrystallization from a suitable solvent system such as ethyl acetate/hexanes.

Expected Yield: ~95-99%

Step 2: Diastereoselective Addition of Ethylmagnesium Bromide

This crucial step establishes the stereocenter of the final product through the diastereoselective addition of an ethyl group to the chiral N-sulfinyl imine.

Materials and Reagents:

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles |

| (S,E)-N-(4-Fluorobenzylidene)-2-methylpropane-2-sulfinamide | 227.31 | 18.3 g | 0.0806 |

| Ethylmagnesium bromide (3.0 M in diethyl ether) | - | 40.3 mL | 0.121 |

| Tetrahydrofuran (THF), anhydrous | - | 400 mL | - |

| Saturated aqueous ammonium chloride solution | - | 100 mL | - |

Procedure:

-

Dissolve the crude (S,E)-N-(4-fluorobenzylidene)-2-methylpropane-2-sulfinamide (18.3 g, 0.0806 mol) in anhydrous tetrahydrofuran (400 mL) in a 1 L three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add ethylmagnesium bromide (40.3 mL of a 3.0 M solution in diethyl ether, 0.121 mol) to the stirred solution over a period of 30 minutes, maintaining the temperature below -70 °C.

-

After the addition is complete, stir the reaction mixture at -78 °C for 3 hours.

-

Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

-

Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of saturated aqueous ammonium chloride solution (100 mL).

-

Extract the mixture with ethyl acetate (3 x 150 mL).

-

Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product, N-((1S)-1-(4-fluorophenyl)propyl)-tert-butanesulfinamide, can be purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes).

Expected Yield: ~85-95% Expected Diastereomeric Ratio (dr): >95:5

Step 3: Deprotection and Hydrochloride Salt Formation

The final step involves the removal of the chiral auxiliary and the formation of the hydrochloride salt of the desired product.

Materials and Reagents:

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles |

| N-((1S)-1-(4-Fluorophenyl)propyl)-tert-butanesulfinamide | 257.38 | 17.5 g | 0.0680 |

| Hydrogen chloride (4.0 M in 1,4-dioxane) | - | 34.0 mL | 0.136 |

| Diethyl ether | - | 200 mL | - |

Procedure:

-

Dissolve the purified N-((1S)-1-(4-fluorophenyl)propyl)-tert-butanesulfinamide (17.5 g, 0.0680 mol) in diethyl ether (100 mL) in a 500 mL round-bottom flask.

-

To the stirred solution, add hydrogen chloride (34.0 mL of a 4.0 M solution in 1,4-dioxane, 0.136 mol) dropwise at room temperature.

-

A white precipitate will form upon addition.

-

Stir the suspension at room temperature for 1-2 hours.

-

Collect the white solid by vacuum filtration.

-

Wash the solid with cold diethyl ether (3 x 50 mL) to remove any residual impurities.

-

Dry the solid under vacuum to afford this compound.

Expected Yield: >95% Expected Enantiomeric Excess (ee): >98%

Data Summary

The following table summarizes the expected quantitative data for the synthesis.

| Step | Product | Starting Material | Yield (%) | Purity/Selectivity |

| 1 | (S,E)-N-(4-Fluorobenzylidene)-2-methylpropane-2-sulfinamide | 4-Fluorobenzaldehyde | 95-99 | >98% (by NMR) |

| 2 | N-((1S)-1-(4-Fluorophenyl)propyl)-tert-butanesulfinamide | N-Sulfinyl Imine | 85-95 | dr >95:5 |

| 3 | This compound | N-Sulfinyl Amine | >95 | ee >98% |

Logical Workflow Diagram

Caption: Experimental workflow for the synthesis and quality control.

This comprehensive guide provides a reliable and detailed methodology for the asymmetric synthesis of this compound. The use of a chiral sulfinamide auxiliary ensures high stereocontrol, leading to the desired enantiomer in high yield and excellent enantiomeric excess. This process is scalable and suitable for applications in pharmaceutical research and development.

Enantioselective Synthesis of (1S)-1-(4-Fluorophenyl)propylamine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1S)-1-(4-Fluorophenyl)propylamine hydrochloride is a chiral amine of significant interest in the pharmaceutical industry, often serving as a key building block in the synthesis of active pharmaceutical ingredients (APIs). The stereochemistry at the C1 position is crucial for the biological activity and efficacy of the final drug substance. This technical guide provides an in-depth overview of the principal enantioselective methods for the synthesis of this compound. The core methodologies discussed include asymmetric reduction of the corresponding ketone, asymmetric transfer hydrogenation of the imine, biocatalytic synthesis using transaminases, and classical chiral resolution. This document furnishes detailed experimental protocols, comparative data in structured tables, and visual representations of workflows and mechanisms to aid researchers in the selection and implementation of the most suitable synthetic strategy.

Introduction

The synthesis of enantiomerically pure chiral amines is a cornerstone of modern pharmaceutical development. (1S)-1-(4-Fluorophenyl)propylamine, in its hydrochloride salt form for improved stability and handling, represents a valuable chiral intermediate. The presence of the fluorine atom can enhance metabolic stability and binding affinity of the final API. Consequently, robust and efficient methods for its enantioselective synthesis are in high demand. This guide explores and compares the most effective strategies to achieve high enantiopurity and yield for this target molecule.

Asymmetric Reduction of 1-(4-Fluorophenyl)propan-1-one

A common and direct approach to furnishing chiral amines is the asymmetric reduction of the corresponding prochiral ketone, 1-(4-fluorophenyl)propan-1-one, to the chiral alcohol, followed by conversion to the amine. The key step is the stereoselective reduction of the carbonyl group.

Methodology Overview

This method typically employs a chiral catalyst, such as a Corey-Bakshi-Shibata (CBS) catalyst, to stereoselectively deliver a hydride to the ketone. The resulting (1S)-1-(4-fluorophenyl)propan-1-ol can then be converted to the desired amine via a variety of methods, such as a Mitsunobu reaction with a nitrogen source followed by deprotection, or conversion to a leaving group and subsequent displacement with ammonia or an ammonia equivalent.

Experimental Protocol: CBS Reduction

This protocol is a representative procedure for the asymmetric reduction of a ketone and may require optimization for the specific substrate.

Materials:

-

1-(4-Fluorophenyl)propan-1-one

-

(R)-2-Methyl-CBS-oxazaborolidine (1 M solution in toluene)

-

Borane-dimethyl sulfide complex (BH₃·SMe₂)

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

1 M Hydrochloric acid (HCl)

-

Diethyl ether or ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with (R)-2-Methyl-CBS-oxazaborolidine (0.1 equivalents) and anhydrous THF.

-

The solution is cooled to 0 °C in an ice bath.

-

Borane-dimethyl sulfide complex (0.6 equivalents) is added slowly to the catalyst solution while stirring.

-

After stirring for 15 minutes, a solution of 1-(4-fluorophenyl)propan-1-one (1 equivalent) in anhydrous THF is added dropwise over 30 minutes.

-

The reaction is stirred at 0 °C and monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the slow, dropwise addition of methanol.

-

The mixture is warmed to room temperature, and 1 M HCl is added.

-

The aqueous layer is extracted three times with diethyl ether or ethyl acetate.

-

The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous MgSO₄.

-

The solvent is removed under reduced pressure, and the crude (1S)-1-(4-fluorophenyl)propan-1-ol is purified by flash column chromatography.

-

The purified alcohol is then converted to the amine and subsequently to the hydrochloride salt through standard procedures.

Data Presentation

| Catalyst/Reagent | Substrate | Product | Yield (%) | e.e. (%) | Reference |

| (R)-CBS/BH₃·SMe₂ | 1-Phenylpropan-1-one | (S)-1-Phenylpropan-1-ol | 95 | 96 | [1] (Analogous) |

| KRED | 1-(4-Fluorophenyl)ethanone | (R)-1-(4-Fluorophenyl)ethanol | >99 | >99 | [1] (Analogous) |

Workflow Diagram

Caption: Asymmetric reduction of the prochiral ketone to the chiral amine hydrochloride.

Asymmetric Transfer Hydrogenation of the Corresponding Imine

Asymmetric transfer hydrogenation (ATH) of imines is a powerful and operationally simple method for the synthesis of chiral amines. This approach avoids the use of high-pressure hydrogen gas.

Methodology Overview

The prochiral imine, derived from 1-(4-fluorophenyl)propan-1-one, is reduced using a hydrogen donor (e.g., formic acid/triethylamine azeotrope or isopropanol) in the presence of a chiral transition metal catalyst, typically based on ruthenium or rhodium with a chiral ligand.

Experimental Protocol: Ru-Catalyzed ATH

This protocol is a general procedure and may require optimization for the specific substrate and catalyst system.

Materials:

-

N-(1-(4-fluorophenyl)propylidene)aniline (or other suitable imine)

-

[RuCl₂(p-cymene)]₂

-

(1S,2S)-N-(p-tosyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN)

-

Formic acid/triethylamine azeotrope (5:2 mixture)

-

Anhydrous solvent (e.g., dichloromethane or acetonitrile)

Procedure:

-

In an inert atmosphere glovebox or under an inert gas stream, [RuCl₂(p-cymene)]₂ (0.005 equivalents) and (S,S)-TsDPEN (0.01 equivalents) are dissolved in the anhydrous solvent.

-

The mixture is stirred at room temperature for 30 minutes to form the active catalyst.

-

The imine substrate (1 equivalent) is added to the catalyst solution.

-

The formic acid/triethylamine azeotrope (2-5 equivalents) is then added.

-

The reaction is stirred at the desired temperature (e.g., 28 °C) and monitored by HPLC or GC for conversion and enantiomeric excess.

-

Upon completion, the reaction mixture is quenched with water and the product is extracted with an organic solvent.

-

The organic layer is dried and concentrated. The crude amine is purified by chromatography or crystallization.

-

The purified amine is converted to the hydrochloride salt.

Data Presentation

| Catalyst | Ligand | Substrate | Yield (%) | e.e. (%) | Reference |

| [RuCl₂(p-cymene)]₂ | (S,S)-TsDPEN | N-Phenyl-1-phenylethanimine | 95 | 97 | [2] (Analogous) |

| [Rh(cod)Cl]₂ | (S,S)-TsDPEN | Various N-sulfonyl imines | 70-94 | 93-99 | [3] (Analogous) |

| Pd(OCOCF₃)₂ | (R)-Cl-MeO-BIPHEP | N-(p-methoxyphenyl)-1-(pentafluoroethyl)ethanimine | >99 | 94 | [4] (Analogous) |

Note: Specific data for the ATH of the imine of 1-(4-fluorophenyl)propan-1-one was not available. The data is for analogous substrates.

Workflow Diagram

Caption: Asymmetric transfer hydrogenation of the prochiral imine.

Biocatalytic Synthesis via Transamination

Biocatalysis offers a green and highly selective alternative to traditional chemical methods. Transaminases (TAs) are enzymes that catalyze the transfer of an amino group from an amine donor to a ketone substrate.

Methodology Overview

In this approach, 1-(4-fluorophenyl)propan-1-one is converted directly to (1S)-1-(4-fluorophenyl)propylamine using an (S)-selective ω-transaminase. Isopropylamine is a commonly used amine donor, as the co-product, acetone, can be easily removed to drive the reaction equilibrium.

Experimental Protocol: Transaminase-Mediated Synthesis

This is a general protocol and will require screening of different transaminases and optimization of reaction conditions.

Materials:

-

1-(4-Fluorophenyl)propan-1-one

-

(S)-selective ω-transaminase (e.g., from Arthrobacter sp.)

-

Isopropylamine

-

Pyridoxal 5'-phosphate (PLP)

-

Phosphate buffer (e.g., 100 mM, pH 7.5)

-

Organic co-solvent (e.g., DMSO)

-

Shaking incubator

Procedure:

-

A reaction vessel is charged with the phosphate buffer.

-

The transaminase enzyme (lyophilized powder or whole cells) and PLP (e.g., 1 mM) are added.

-

The substrate, 1-(4-fluorophenyl)propan-1-one (e.g., 10-50 mM), is added, potentially dissolved in a minimal amount of DMSO to aid solubility.

-

Isopropylamine (as the amine donor, typically in excess) is added.

-

The reaction vessel is sealed and placed in a shaking incubator at a controlled temperature (e.g., 30 °C).

-

The reaction progress is monitored by HPLC or GC.

-

Upon completion, the enzyme is removed by centrifugation or filtration.

-

The product is extracted from the aqueous phase with an organic solvent.

-

The organic extracts are combined, dried, and concentrated to yield the crude amine.

-

The amine is purified and converted to its hydrochloride salt.

Data Presentation

| Enzyme | Amine Donor | Substrate | Conversion (%) | e.e. (%) | Reference |

| (R)-TA from Arthrobacter sp. | Isopropylamine | 3',4'-disubstituted 1-phenylpropan-2-ones | 88-89 | >99 | [5] (Analogous) |

| Engineered AmDH | NH₃ | p-fluorophenylacetone | - | - | [6] (Analogous) |

| ω-TA (TR8) | Isopropylamine | 4'-(Trifluoromethyl)acetophenone | ~30 (equilibrium) | >99 | [1][7] (Analogous) |

Note: Specific data for the transamination of 1-(4-fluorophenyl)propan-1-one was not found. The data presented is for structurally related substrates.

Signaling Pathway Diagram

References

- 1. benchchem.com [benchchem.com]

- 2. scispace.com [scispace.com]

- 3. Chiral separation of pheniramine-like 3-phenyl-3-heteroarylpropylamines by CE and HPLC methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 5. The Asymmetric Synthesis of an Acyclic N-Stereogenic Amine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. From imine to amine: an unexpected left turn. Cis-β iron(ii) PNNP′ precatalysts for the asymmetric transfer hydrogenation of acetophenone - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Asymmetric hydrogenation of imines with a recyclable chiral frustrated Lewis pair catalyst - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

Physical and chemical properties of (1S)-1-(4-Fluorophenyl)propylamine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of (1S)-1-(4-Fluorophenyl)propylamine hydrochloride. The information is intended to support research, development, and evaluation of this chiral amine.

Chemical Identity and Physical Properties

This compound is a chiral amine salt. The (1S) designation refers to the specific stereochemical configuration at the chiral center.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1145786-74-8 | [1][2][3][4][5][6] |

| Molecular Formula | C₉H₁₃ClFN | [1][3][4][5] |

| Molecular Weight | 189.66 g/mol | [1][2][4] |

| Physical Form | Solid | [6] |

| Melting Point | Not explicitly found in the searched literature. | |

| Boiling Point | Not explicitly found in the searched literature. | |

| Solubility | While specific data for the title compound is unavailable, the hydrochloride salt form generally enhances water solubility compared to the free base. For a related compound, 1-(4-Fluorophenyl)cyclopropanamine hydrochloride, the solubility in PBS (pH 7.4) is approximately 15 mg/mL at 25°C.[7] | |

| pKa | The precise pKa value is not available in the searched literature. However, the pKa of the parent compound, 2-phenylethylamine, is 9.83.[8][9] The pKa of propylamine is 10.71.[10] It is expected that the pKa of (1S)-1-(4-Fluorophenyl)propylamine would be in a similar range, influenced by the electronic effects of the fluorine substituent on the phenyl ring. |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton at the chiral center, the methylene protons of the propyl group, and the methyl protons. The aromatic protons will likely appear as a complex multiplet in the aromatic region (around 7.0-7.5 ppm) due to coupling with each other and with the fluorine atom. The methine proton will be a multiplet due to coupling with the adjacent methylene protons. The methylene and methyl protons will appear in the aliphatic region.

-

¹³C NMR: The carbon NMR spectrum will show distinct peaks for each unique carbon atom in the molecule. The aromatic carbons will appear in the downfield region (typically 110-160 ppm), with the carbon attached to the fluorine showing a characteristic large coupling constant. The carbons of the propyl group will appear in the upfield region.

Infrared (IR) Spectroscopy

The IR spectrum is expected to display characteristic absorption bands for the functional groups present. Key expected peaks include:

-

N-H stretching: A broad band in the region of 2400-3200 cm⁻¹ is characteristic of the ammonium salt.

-

C-H stretching (aromatic and aliphatic): Peaks will be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

-

C=C stretching (aromatic): Bands in the 1450-1600 cm⁻¹ region.

-

C-F stretching: A strong absorption band is expected in the 1000-1400 cm⁻¹ region.

Mass Spectrometry (MS)

The mass spectrum of the free base, (1S)-1-(4-Fluorophenyl)propylamine, would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve cleavage of the C-C bond adjacent to the nitrogen atom, leading to characteristic fragment ions.

Experimental Protocols

Detailed experimental protocols for the characterization of this specific compound are not available. However, standard methodologies for similar compounds can be applied.

Melting Point Determination

A standard capillary melting point apparatus can be used. A small amount of the solid sample is packed into a capillary tube, which is then heated at a controlled rate. The temperature range from the appearance of the first liquid droplet to the complete melting of the solid is recorded as the melting point.

Solubility Determination

The aqueous solubility can be determined by adding increasing amounts of the compound to a fixed volume of water at a constant temperature. The solution is stirred until equilibrium is reached, and the concentration of the dissolved compound is then measured, often by UV-Vis spectroscopy or HPLC. The hydrochloride salt form is expected to be more water-soluble than the free base.

NMR Spectroscopic Analysis for Enantiomeric Purity

The enantiomeric purity of chiral amines like this compound can be determined using NMR spectroscopy with a chiral solvating agent or a chiral derivatizing agent. This creates diastereomeric complexes or derivatives that exhibit distinct signals in the NMR spectrum, allowing for the quantification of each enantiomer.

Figure 1: A generalized experimental workflow for the synthesis and characterization of chiral amines.

Potential Biological Activity and Signaling Pathways

While specific biological data for this compound is limited in the public domain, the structural similarity to known neuroactive compounds suggests potential interactions with monoamine transporters.

Many fluorinated amine compounds are known to interact with the serotonin transporter (SERT) and the dopamine transporter (DAT).[11][12][13][14][15][16][17] For instance, some analogs of citalopram, a selective serotonin reuptake inhibitor (SSRI), feature a fluorophenyl group and exhibit high affinity for SERT.[11][12] It is plausible that this compound could act as an inhibitor of these transporters, thereby modulating serotonergic or dopaminergic neurotransmission. Inhibition of these transporters leads to an increase in the extracellular concentration of the respective neurotransmitters, which is the mechanism of action for many antidepressant and psychostimulant drugs.

Figure 2: Hypothesized mechanism of action involving the inhibition of monoamine transporters.

Synthesis

The enantioselective synthesis of chiral amines like (1S)-1-(4-Fluorophenyl)propylamine can be achieved through various methods, including enzymatic routes. For example, engineered amine dehydrogenases can catalyze the synthesis of chiral amines from a ketone precursor through reductive amination.[18]

Safety Information

A specific Safety Data Sheet (SDS) for this compound was not found. However, SDS for similar amine hydrochlorides indicate that this class of compounds may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[8] Standard laboratory safety precautions, including the use of personal protective equipment, should be followed when handling this compound.

Disclaimer: This document is intended for informational purposes only and does not constitute a comprehensive safety or handling guide. Researchers should consult relevant safety data sheets and perform their own risk assessments before handling this chemical. The biological activities mentioned are based on structural analogies and require experimental verification.

References

- 1. fm.ehcc.kyoto-u.ac.jp [fm.ehcc.kyoto-u.ac.jp]

- 2. This compound | 1145786-74-8 [sigmaaldrich.com]

- 3. appchemical.com [appchemical.com]

- 4. calpaclab.com [calpaclab.com]

- 5. Page loading... [wap.guidechem.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. 1-(4-Fluorophenyl)cyclopropanamine hydrochloride | 1134524-25-6 | Benchchem [benchchem.com]

- 8. Phenethylamine - Wikipedia [en.wikipedia.org]

- 9. Phenethylamine | C8H11N | CID 1001 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Propylamine - Wikipedia [en.wikipedia.org]

- 11. Structure-Activity Relationships for a Novel Series of Citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) Analogues at Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinyl Alkyl Alicyclic Amines at the Dopamine Transporter: Functionalizing the Terminal Nitrogen Affects Affinity, Selectivity, and Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Dopamine Transporter Activity Is Modulated by α-Synuclein - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Novel and High Affinity Fluorescent Ligands for the Serotonin Transporter Based on (S)-Citalopram - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Illuminating the monoamine transporters: fluorescently labeled ligands to study DAT, SERT, and NET - PMC [pmc.ncbi.nlm.nih.gov]

- 18. organicchemistrydata.org [organicchemistrydata.org]

Navigating the Solubility Landscape of (1S)-1-(4-Fluorophenyl)propylamine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(1S)-1-(4-Fluorophenyl)propylamine hydrochloride, a chiral amine salt, holds significance in pharmaceutical development. Understanding its solubility in various organic solvents is paramount for processes such as reaction optimization, purification, crystallization, and formulation. This technical guide provides a comprehensive overview of the expected solubility of this compound based on fundamental chemical principles and outlines detailed experimental protocols for its empirical determination.

While specific quantitative solubility data for this compound in a range of organic solvents is not extensively documented in publicly available literature, general principles of amine salt solubility can guide solvent selection. Amine hydrochlorides, being salts, are generally more polar than their corresponding free bases. Consequently, they exhibit higher solubility in polar solvents and are often insoluble in nonpolar organic solvents.

Predicted Solubility in Common Organic Solvents

The following table summarizes the anticipated qualitative solubility of this compound in a selection of common organic solvents, categorized by their polarity. These predictions are based on the "like dissolves like" principle and the known behavior of similar amine salts.

| Solvent Class | Solvent | Polarity Index | Predicted Qualitative Solubility |

| Polar Protic | Methanol | 5.1 | Soluble |

| Ethanol | 4.3 | Soluble | |

| Isopropanol | 3.9 | Sparingly Soluble | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 7.2 | Soluble |

| Dimethylformamide (DMF) | 6.4 | Soluble | |

| Acetonitrile | 5.8 | Sparingly Soluble | |

| Acetone | 5.1 | Slightly Soluble | |

| Slightly Polar | Dichloromethane (DCM) | 3.1 | Slightly Soluble to Insoluble |

| Tetrahydrofuran (THF) | 4.0 | Slightly Soluble to Insoluble | |

| Ethyl Acetate | 4.4 | Insoluble | |

| Nonpolar | Toluene | 2.4 | Insoluble |

| Hexane | 0.1 | Insoluble | |

| Diethyl Ether | 2.8 | Insoluble |

It is crucial to note that these are estimations, and experimental verification is essential for accurate process development.

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, a systematic experimental approach is required. The isothermal shake-flask method is a widely accepted technique for this purpose.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature orbital shaker or water bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature orbital shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved particles.

-

Dilute the filtered solution with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration within the calibrated range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectroscopy.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound.

-

Determine the concentration of the solute in the diluted samples by comparing their analytical response to the calibration curve.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

-

Visualizing the Workflow and Key Relationships

The following diagrams illustrate the logical flow of the experimental protocol and the general principles governing the solubility of amine salts.

Caption: Experimental workflow for determining solubility.

Caption: Principle of "like dissolves like".

By following the outlined experimental protocol and keeping the fundamental principles of solubility in mind, researchers and drug development professionals can effectively determine and understand the solubility profile of this compound, facilitating its successful application in pharmaceutical research and development.

(1S)-1-(4-Fluorophenyl)propylamine hydrochloride as a chiral building block in organic synthesis

(1S)-1-(4-Fluorophenyl)propylamine hydrochloride is a chiral amine that serves as a crucial building block in modern organic synthesis, particularly in the development of enantiomerically pure pharmaceuticals. Its stereogenic center and the presence of a fluorine atom make it a valuable asset for introducing chirality and modulating the physicochemical properties of target molecules. This technical guide provides an in-depth overview of its synthesis, properties, and applications, with a focus on experimental protocols and quantitative data for researchers, scientists, and drug development professionals.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₉H₁₃ClFN |

| Molecular Weight | 189.66 g/mol |

| Appearance | Solid |

| Purity | Typically ≥95% or ≥98%[1] |

| Storage Temperature | Ambient |

Synthesis of (1S)-1-(4-Fluorophenyl)propylamine

The enantioselective synthesis of (S)-1-(4-fluorophenyl)propylamine is most effectively achieved through biocatalytic methods, particularly employing ω-transaminases. These enzymes catalyze the asymmetric amination of a prochiral ketone, 4'-fluoropropiophenone, to the desired chiral amine with high enantiomeric excess.

Biocatalytic Asymmetric Synthesis

Transaminases (TAs) offer an environmentally benign and highly selective route to chiral amines. The reaction involves the transfer of an amino group from an amine donor, such as isopropylamine, to the ketone substrate. The use of an (S)-selective ω-transaminase ensures the formation of the desired (S)-enantiomer.

General Reaction Scheme:

Figure 1: Biocatalytic synthesis of (S)-1-(4-Fluorophenyl)propylamine.